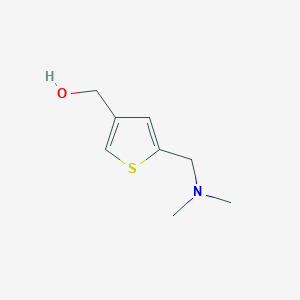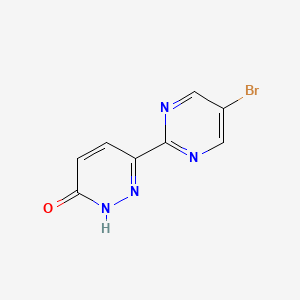![molecular formula C20H30N2O4 B8524457 (3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8524457.png)
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl-protected amino group and a 3,5-dimethylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group is introduced through nucleophilic substitution reactions, often using 3,5-dimethylbenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes using flow reactors for continuous production, ensuring high yield and purity, and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like sodium hydride or potassium carbonate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amines.
Aplicaciones Científicas De Investigación
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological receptors or enzymes. The 3,5-dimethylbenzyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is unique due to the presence of both the 3,5-dimethylbenzyl group and the Boc-protected amino group. This combination of functional groups provides distinct chemical properties and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C20H30N2O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14-10-15(2)12-16(11-14)13-25-19(24)22-8-6-17(7-9-22)21-18(23)26-20(3,4)5/h10-12,17H,6-9,13H2,1-5H3,(H,21,23) |
Clave InChI |
HWIHGTDZBRSGIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)COC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carbonitrile](/img/structure/B8524408.png)







![Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B8524466.png)


